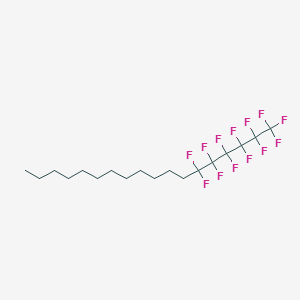

1-(Perfluoro-n-hexyl)dodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

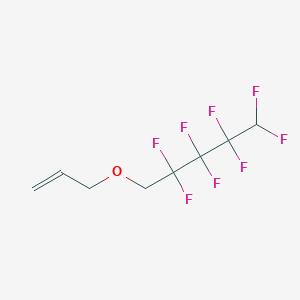

1-(Perfluoro-n-hexyl)dodecane (1-PFHD), also known as perfluorohexyl dodecane, is a synthetic compound that has been used in a variety of scientific research applications. It is a perfluorinated hydrocarbon with a carbon chain of twelve atoms, with one of the atoms being fluorinated. It is a colorless, odorless, and non-flammable liquid that is insoluble in water. 1-PFHD has been used for a variety of purposes, such as in the synthesis of pharmaceuticals, in medical imaging, and in the study of biochemistry and physiology.

Scientific Research Applications

Organometallic Chemistry

- Perfluoroalkylcopper(I) compounds, including variants similar to 1-(Perfluoro-n-hexyl)dodecane, have been studied for their reactions with olefins. These reactions result in mixtures of compounds like 1-(perfluoroheptyl)dodecane, which are significant in the field of organometallic chemistry (Coe & Milner, 1972).

Liquid-Liquid Equilibria in Ionic Liquids

- Research has been conducted on mixtures of 1-hexyl-3-methylimidazolium with benzene and alkanes like dodecane. This is pertinent in understanding the behavior of ionic liquids in solvent extraction, where substances like this compound may be involved (Letcher & Reddy, 2005).

Supramolecular Chemistry

- Studies have been done on the aggregation of molecules in solutions containing dodecane, which is relevant to understanding the behavior of substances like this compound in supramolecular chemistry (Nuckolls et al., 1999).

Gelation in Large-Ring Crown Ethers

- The gelation process of large-ring crown ethers in solutions with n-dodecane has been explored, providing insights into the self-assembly and microphase separation in systems that could include this compound (Yan et al., 2009).

Nuclear Chemistry and Separation Science

- Research on the separation and recovery of thorium from nitric acid using n-dodecane as an extractant system highlights the potential application of similar compounds in the field of nuclear chemistry (Dinkar et al., 2012).

Physical Chemistry of Organophosphorous Extractants

- Studies on di-(2-ethylhexyl)phosphoric acid and tributylphosphate, which have similarities to this compound, offer insights into the molecular interactions and aggregation in nonpolar organic solvents (Bapat & Dalvi, 2019).

Electro-Optic Switching and Liquid Crystals

- Binary mixtures of helicene with dodecane have been studied for their potential in electro-optic switching, relevant to materials science and the applications of perfluorinated compounds (Nuckolls et al., 2002).

Self-Assembly of Semifluorinated Alkanes

- The packing and self-assembly of semifluorinated alkanes at the air/water interface have been investigated, which is pertinent to understanding the behavior of compounds like this compound (de Viguerie et al., 2011).

Biocatalysis and Green Chemistry

- Terminal oxygenation of n-alkanes by a fungal peroxidase, producing compounds like dodecanes, offers insights into biocatalysis and the potential for green chemistry applications (Olmedo et al., 2016).

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F13/c1-2-3-4-5-6-7-8-9-10-11-12-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVQUYHNTDJHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381980 |

Source

|

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90499-30-2 |

Source

|

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.